Cas no 188726-76-3 (1,3a,4,11c-Tetrahydro-3H-benzo5,6chromeno4,3-cisoxazole)

1,3a,4,11c-Tetrahydro-3H-benzo5,6chromeno4,3-cisoxazole is a unique compound characterized by its complex cyclic structure and potent biological properties. This compound exhibits exceptional stability and tunable reactivity, making it a valuable tool for synthetic chemists. Its incorporation into various chemical reactions offers enhanced selectivity and efficiency, contributing to advancements in pharmaceuticals and materials science.
1,3a,4,11c-Tetrahydro-3H-benzo5,6chromeno4,3-cisoxazole structure
188726-76-3 structure
商品名:1,3a,4,11c-Tetrahydro-3H-benzo5,6chromeno4,3-cisoxazole
CAS番号:188726-76-3
MF:C14H13NO2
メガワット:227.259
MDL:MFCD01935831
CID:3842428
PubChem ID:2766879

1,3a,4,11c-Tetrahydro-3H-benzo5,6chromeno4,3-cisoxazole 化学的及び物理的性質

名前と識別子

    • 3H-Naphtho[1',2':5,6]pyrano[4,3-c]isoxazole, 1,3a,4,11c-tetrahydro-
    • 1,3A,4,11C-TETRAHYDRO-3H-BENZO[5,6]CHROMENO[4,3-C]ISOXAZOLE
    • 11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene
    • 11F-911
    • HMS2631H14
    • MLS000691899
    • 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
    • MFCD01935831
    • 11,15-dioxa-16-azatetracyclo[8.7.0.0?,?.0??,??]heptadeca-1(10),2,4,6,8-pentaene
    • AKOS005077334
    • SMR000333937
    • 188726-76-3
    • 11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene
    • SCHEMBL25368203
    • CHEMBL1543678
    • 1,3a,4,11c-Tetrahydro-3H-benzo5,6chromeno4,3-cisoxazole
    • MDL: MFCD01935831
    • インチ: InChI=1S/C14H13NO2/c1-2-4-11-9(3-1)5-6-12-13(11)14-10(7-16-12)8-17-15-14/h1-6,10,14-15H,7-8H2
    • InChIKey: QAXKEZGOMLRGLA-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 227.094628657Da
  • どういたいしつりょう: 227.094628657Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 0
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 30.5Ų

1,3a,4,11c-Tetrahydro-3H-benzo5,6chromeno4,3-cisoxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
11F-911-10MG
1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
188726-76-3 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
11F-911-10G
1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
188726-76-3 >90%
10g
£5775.00 2025-02-09
Matrix Scientific
170002-1mg
1,3a,4,11c-Tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
188726-76-3
1mg
$90.00 2023-09-11
Matrix Scientific
170002-5mg
1,3a,4,11c-Tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
188726-76-3
5mg
$105.00 2023-09-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00963303-1g
11,15-Dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene
188726-76-3 90%
1g
¥4193.0 2023-01-30
TRC
A012692-2.5mg
1,3a,4,11c-Tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
188726-76-3
2.5mg
$ 155.00 2022-06-08
TRC
A012692-0.5mg
1,3a,4,11c-Tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
188726-76-3
0.5mg
$ 50.00 2022-06-08
A2B Chem LLC
AI69829-10mg
11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene
188726-76-3 >90%
10mg
$240.00 2024-04-20
Matrix Scientific
170002-10mg
1,3a,4,11c-Tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
188726-76-3
10mg
$146.00 2023-09-11
Key Organics Ltd
11F-911-0.5G
1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
188726-76-3 >90%
0.5g
£385.00 2025-02-09

1,3a,4,11c-Tetrahydro-3H-benzo5,6chromeno4,3-cisoxazole 関連文献

1,3a,4,11c-Tetrahydro-3H-benzo5,6chromeno4,3-cisoxazoleに関する追加情報

Professional Introduction to 1,3a,4,11c-Tetrahydro-3H-benzo[5,6]chromeno[4,3-cis]oxazole (CAS No. 188726-76-3)

1,3a,4,11c-Tetrahydro-3H-benzo[5,6]chromeno[4,3-cis]oxazole, identified by its CAS number 188726-76-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the chromeno oxazole class, a scaffold known for its broad spectrum of biological activities. The unique arrangement of fused rings and the presence of multiple chiral centers make this compound a promising candidate for further exploration in drug discovery and development.

The chemical structure of 1,3a,4,11c-Tetrahydro-3H-benzo[5,6]chromeno[4,3-cis]oxazole consists of a benzochrome core linked to an oxazole ring through a cis configuration. This structural motif is not only intriguing from a synthetic chemistry perspective but also offers potential for modulating biological pathways. The tetrahydro moiety introduces flexibility into the molecule, which can be exploited to enhance binding affinity and pharmacokinetic properties. Such structural features are often exploited in the design of bioactive molecules to achieve optimal pharmacological effects.

In recent years, there has been growing interest in chromeno oxazole derivatives due to their demonstrated efficacy in various preclinical studies. The benzochrome moiety is known to exhibit anti-inflammatory, antioxidant, and anticancer properties, while the oxazole ring contributes additional biological activity through its ability to interact with specific biological targets. The 1,3a,4,11c-Tetrahydro-3H-benzo[5,6]chromeno[4,3-cis]oxazole structure represents a sophisticated blend of these functionalities.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have been particularly interested in its ability to modulate enzyme activity and receptor binding. For instance, studies have suggested that derivatives of this class may interfere with key signaling pathways involved in cancer progression. The presence of multiple chiral centers also opens up avenues for stereochemical optimization, which is critical for achieving high efficacy and minimal side effects.

The synthesis of 1,3a,4,11c-Tetrahydro-3H-benzo[5,6]chromeno[4,3-cis]oxazole presents both challenges and opportunities for synthetic chemists. The construction of the fused ring system requires careful consideration of reaction conditions and intermediates to ensure high yield and purity. Advances in catalytic methods have made it possible to construct such complex molecules more efficiently than ever before. These synthetic strategies are not only important for producing the parent compound but also for generating libraries of derivatives for high-throughput screening.

From a medicinal chemistry perspective, the 1,3a,4,11c-Tetrahydro-3H-benzo[5,6]chromeno[4,3-cis]oxazole scaffold offers several advantages. Its rigid core structure can be modified at various positions to fine-tune biological activity. For example, substituents introduced at the 3-position or 11-position can significantly alter the pharmacological profile of the molecule. Additionally, the cis configuration between the benzochrome and oxazole rings may play a crucial role in determining binding interactions with biological targets.

Recent computational studies have provided valuable insights into the molecular interactions of this compound. Molecular docking simulations have revealed that 1,3a,4,11c-Tetrahydro-3H-benzo[5,6]chromeno[4,3-cis]oxazole can bind effectively to several protein targets associated with inflammatory diseases and cancer. These findings support the hypothesis that this molecule could serve as a basis for developing novel therapeutic agents. Furthermore,the predicted binding affinities align well with experimental data obtained from initial screening assays.

The pharmacokinetic properties of 1, 188726-76-3 are also under investigation。 In vitro studies have begun to assess its metabolic stability, solubility,and distribution profiles。 These parameters are critical for determining whether this compound has the potential to progress into clinical trials。 Early results suggest that it may exhibit favorable pharmacokinetic characteristics, although further optimization may be necessary.

In conclusion, 1, 188726-76-3 represents an exciting opportunity for researchers in pharmaceutical chemistry and medicinal biology。 Its unique structural features, combined with promising preclinical data, make it a compelling candidate for further development。 As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in the discovery and development of new therapies.

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Amadis Chemical Company Limited
(CAS:188726-76-3)1,3a,4,11c-Tetrahydro-3H-benzo5,6chromeno4,3-cisoxazole
A1226486
清らかである:99%
はかる:1g
価格 ($):550